n,n'-(2-Benzylbutane-1,4-diyl)dibenzamide
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Overview
Description
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide is an organic compound with the molecular formula C25H26N2O2 It is a derivative of dibenzamide, characterized by the presence of a benzyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide typically involves the reaction of benzylamine with butane-1,4-diyl dibenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(butane-1,4-diyl)dibenzamide
- N,N’-(2-phenylethyl)dibenzamide
- N,N’-(2-methylpropane-1,4-diyl)dibenzamide
Uniqueness
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dibenzamide derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
5342-98-3 |
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Molecular Formula |
C25H26N2O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[3-(benzamidomethyl)-4-phenylbutyl]benzamide |
InChI |
InChI=1S/C25H26N2O2/c28-24(22-12-6-2-7-13-22)26-17-16-21(18-20-10-4-1-5-11-20)19-27-25(29)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,26,28)(H,27,29) |
InChI Key |
HYKGFVNRROQAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCNC(=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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